

Application Note: Regioselective Functionalization of 4,8-Dichloro-7-methoxyquinazoline

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Compound of Interest

Compound Name:	4,8-Dichloro-7-methoxyquinazoline
CAS No.:	1816992-67-2
Cat. No.:	B2410572

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Abstract & Scope

This technical guide details the experimental protocols for the nucleophilic substitution of **4,8-Dichloro-7-methoxyquinazoline**. This scaffold is a critical intermediate in the synthesis of EGFR and tyrosine kinase inhibitors. The presence of two chlorine atoms (C4 and C8) and an electron-donating methoxy group (C7) creates a distinct reactivity profile that requires precise regiocontrol.

The Core Challenge: The C4-position is highly electrophilic and prone to rapid

, while the C8-position is deactivated by the adjacent 7-methoxy group. This guide provides a validated workflow to selectively substitute the C4-chlorine while preserving the C8-chlorine as a handle for subsequent transition-metal catalyzed cross-couplings.

Mechanistic Insight: The "Electronic Gatekeeper"

To achieve high yields, one must understand the electronic disparity between the C4 and C8 positions.

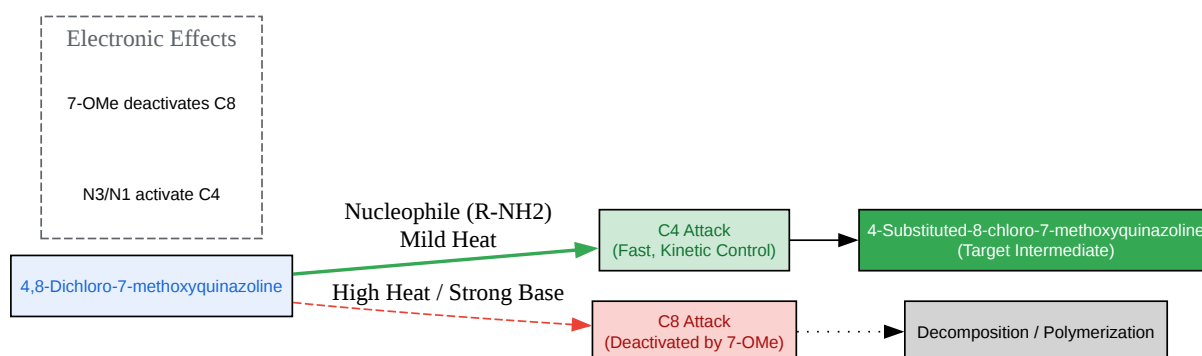
- **C4-Position (High Reactivity):** The C4 carbon is part of the electron-deficient pyrimidine ring. It is activated by the inductive and mesomeric withdrawal of the N3 and N1 nitrogens. The transition state for nucleophilic attack here is stabilized by the ability of the N1 nitrogen to accept the negative charge (Meisenheimer complex).
- **C8-Position (Low Reactivity):** The C8 carbon resides on the benzenoid ring. Unlike the C4 position, it lacks direct activation by ring nitrogens. Furthermore, the 7-methoxy group acts as a "gatekeeper." Through resonance, the oxygen lone pair donates electron density into the ring, specifically increasing electron density at the ortho (C8) and para (C8a) positions. This makes the C8-Cl bond resistant to standard nucleophilic aromatic substitution ().

Strategic Implication: Attempting to force

at C8 using heat will likely lead to decomposition before substitution. The correct strategy is C4-Selective

followed by C8-Palladium Catalysis.

Visualizing the Reactivity Landscape



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Caption: Reaction pathway analysis showing the kinetic favorability of C4 substitution versus the electronic deactivation of C8.

Experimental Setup & Hardware

Reagents & Solvents

Component	Recommendation	Rationale
Solvent A	Isopropanol (IPA)	Preferred. Protic solvents stabilize the transition state. The product often precipitates as the HCl salt, driving the reaction to completion and simplifying purification.
Solvent B	Acetonitrile (MeCN)	Use if the substrate has poor solubility in IPA. Requires a base scavenger.
Base	Triethylamine (TEA) or DIPEA	Essential if using MeCN/DMF to neutralize HCl. Optional in IPA (if product salt precipitation is desired).
Nucleophile	Aniline / Aliphatic Amine	1.1 equivalents. Avoid large excesses to prevent bis-substitution (though rare at C8).

Equipment

- Reaction Vessel: Round-bottom flask with reflux condenser (inert atmosphere not strictly required for , but recommended to prevent amine oxidation).
- Temperature Control: Oil bath with digital feedback (Target: 60–80°C).

- Monitoring: TLC (Mobile Phase: 50% EtOAc/Hexane) or LC-MS (monitor disappearance of $m/z \sim 230$).

Protocol A: C4-Selective Substitution (The "Standard" Run)

This protocol describes the reaction with a generic aniline derivative. Adjust stoichiometry for aliphatic amines.

Step-by-Step Methodology:

- Preparation: In a 100 mL round-bottom flask, suspend **4,8-Dichloro-7-methoxyquinazoline** (1.0 eq, e.g., 500 mg) in Isopropanol (IPA) (10 mL, 20 vol).
 - Note: The starting material may not fully dissolve at RT. This is normal.
- Nucleophile Addition: Add the amine nucleophile (1.1 eq).
 - Variation: If the amine is a hydrochloride salt, add 2.5 eq of DIPEA to free the base.
- Reaction: Heat the mixture to 80°C (Reflux) with stirring.
 - Observation: The suspension usually clears as the reaction initiates, then a new precipitate (the product HCl salt) forms within 30–60 minutes.
- Monitoring: Check TLC after 1 hour. The starting material (high) should be consumed.
- Work-up (Precipitation Method - Preferred):
 - Cool the reaction to Room Temperature (RT).^[1]
 - Filter the solids using a Buchner funnel.
 - Wash the cake with cold IPA (mL) followed by diethyl ether (

mL) to remove unreacted amine.

- Result: The filter cake is the 4-amino-8-chloro-7-methoxyquinazoline hydrochloride salt.
- Free Base Conversion (Optional):
 - Suspend the salt in EtOAc.
 - Wash with saturated aqueous .
 - Dry organic layer over , filter, and concentrate.

Protocol B: Utilization of the C8-Handle (Cross-Coupling)

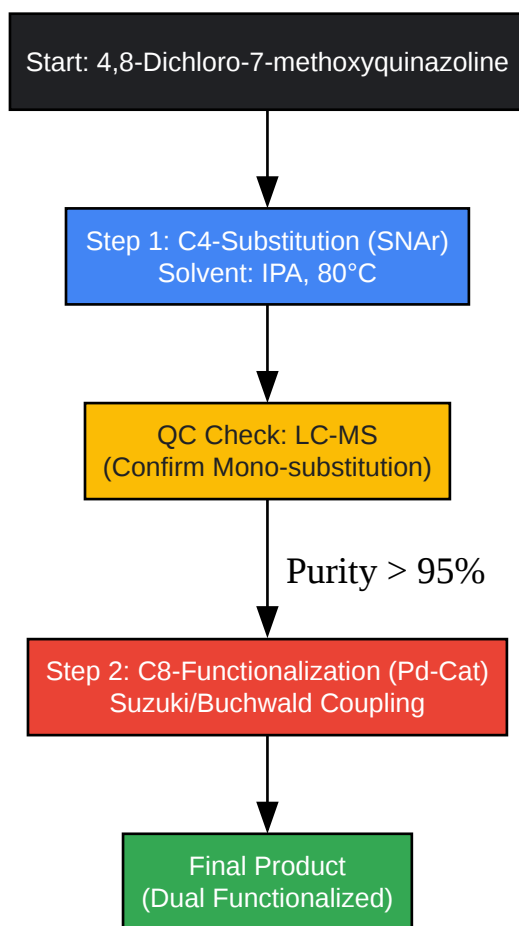
Critical Warning: Do not attempt

on the C8-chloride. The 7-methoxy group renders it inert to nucleophilic attack. To functionalize C8, use Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

Validated Conditions for C8 Functionalization:

- Catalyst:
 - + S-Phos (or X-Phos for difficult amines).
- Solvent: 1,4-Dioxane / Water (4:1).
- Base:
 - (weak bases are preferred to avoid hydrolysis of the quinazoline).
- Temperature: 90–100°C.

Workflow Diagram: Total Synthesis Logic



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Caption: Logical workflow for sequential functionalization, prioritizing C4

followed by C8 metal-catalysis.

Analytical Quality Control (QC)

Validating the regiochemistry is vital. Use these markers to confirm the C4-chlorine was displaced and the C8-chlorine remains.

Analytical Method	Expected Observation	Interpretation
1H NMR (DMSO-d6)	Shift in C2-H proton	The singlet at ~8.6 ppm (H2) will shift upfield slightly upon substitution at C4.
1H NMR (NOE)	NOE correlation	Irradiation of the N-H (from the new amine) should show NOE with H5 (perisubstituent effect) or H2, but not H8 (which is Cl).
LC-MS	Isotope Pattern	The starting material has a "Cl2 pattern" (9:6:1). The product should have a "Cl1 pattern" (3:1). If you see no Cl pattern, you have over-reacted (bis-substitution).

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